molecular formula C23H17N3O4 B3677817 N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide

Cat. No. B3677817
M. Wt: 399.4 g/mol
InChI Key: XGIPXSYFMBWVCK-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide” is a complex organic molecule. It contains a benzoxazole ring, which is a type of heterocyclic compound . The benzoxazole ring is substituted with a methyl group at the 5-position and a phenyl group at the 4-position . The phenyl group is further substituted with an acrylamide moiety that is also substituted with a 3-nitrophenyl group.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and the acrylamide group. The benzoxazole and phenyl rings would likely contribute to the compound’s rigidity, while the nitro group could introduce some polarity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the nitro group could make the compound susceptible to reduction reactions. The acrylamide group might participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water. The nitro group could potentially increase its reactivity .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. The benzoxazole ring is present in some pharmaceuticals and could potentially interact with biological receptors .

Future Directions

The study of this compound could potentially contribute to the fields of organic chemistry and medicinal chemistry. Its unique structure could make it a useful scaffold for the development of new pharmaceuticals .

properties

IUPAC Name

(E)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4/c1-15-5-11-21-20(13-15)25-23(30-21)17-7-9-18(10-8-17)24-22(27)12-6-16-3-2-4-19(14-16)26(28)29/h2-14H,1H3,(H,24,27)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIPXSYFMBWVCK-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide
Reactant of Route 2
Reactant of Route 2
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide
Reactant of Route 3
Reactant of Route 3
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide
Reactant of Route 4
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide
Reactant of Route 5
Reactant of Route 5
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide
Reactant of Route 6
Reactant of Route 6
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.